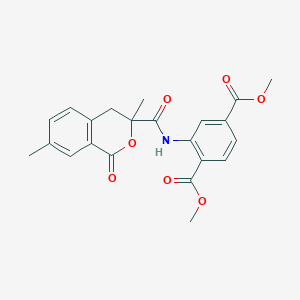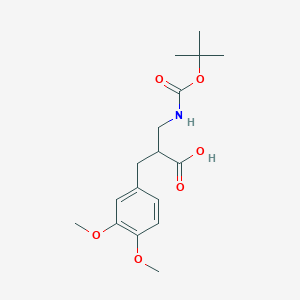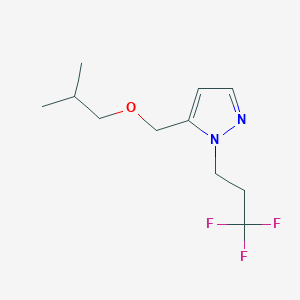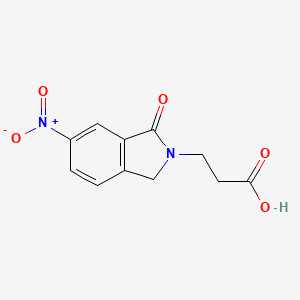
3-(6-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(6-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid” is a chemical compound with the molecular formula C11H10N2O5 . It is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.20700 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the resources .Scientific Research Applications
Environmental Impact and Safety Measures
3-(6-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, while not directly mentioned, is related to the broader category of nitro compounds and their environmental and safety implications. One notable incident involving nitric acid (a related compound) and isopropanol led to a violent explosion, highlighting the critical importance of understanding the reactive nature of nitro compounds and implementing stringent safety measures in their handling and storage. This event underscores the need for comprehensive safety protocols and awareness in scientific research involving nitro compounds to prevent accidents and ensure environmental safety (Hedlund, Nielsen, Mikkelsen, & Kragh, 2014).
Wastewater Management and Environmental Protection
Nitro compounds, including those structurally related to this compound, have potential applications in improving wastewater management. For instance, free nitrous acid (FNA), derived from nitrite, a compound related to the nitro group, has been utilized in sewer systems to control corrosion and odor. Furthermore, its application extends to wastewater treatment for carbon and energy-efficient nitrogen removal, sludge management, membrane systems, and wastewater algae systems. These innovative uses of FNA-based technologies in wastewater management not only offer a method to address environmental concerns but also enhance the efficiency and sustainability of wastewater systems (Duan et al., 2019).
Mechanism of Action
Target of Action
The primary target of 3-(6-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid is the ubiquitin E3 ligase cereblon . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
This compound acts as a ligand for cereblon . It binds to the enzyme and induces it to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 . These transcription factors are critical for the development and function of several immune cells, including T cells and natural killer cells .
Biochemical Pathways
The compound’s interaction with cereblon affects the ubiquitin-proteasome pathway . By inducing the degradation of IKZF1 and IKZF3, it can influence the development and function of immune cells . This can lead to downstream effects on immune responses, potentially contributing to its therapeutic effects .
Result of Action
The degradation of IKZF1 and IKZF3 transcription factors can lead to changes in immune cell function . This could potentially result in modulation of immune responses , which may be beneficial in conditions like multiple myeloma . .
properties
IUPAC Name |
3-(5-nitro-3-oxo-1H-isoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c14-10(15)3-4-12-6-7-1-2-8(13(17)18)5-9(7)11(12)16/h1-2,5H,3-4,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYOGBORAPALCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(2-Fluorophenyl)furan-2-yl]methanol](/img/structure/B2502464.png)
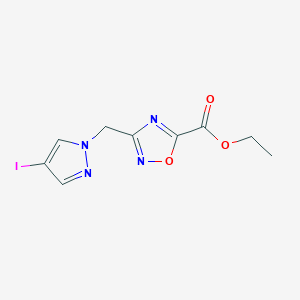
![N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2502467.png)
![Tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2502468.png)
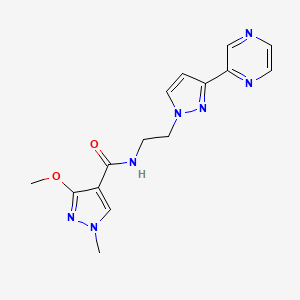
![1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2502472.png)
![2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid](/img/structure/B2502475.png)
